molecular formula C28H31NO5 B562663 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose CAS No. 109681-00-7

5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose

Cat. No.: B562663
CAS No.: 109681-00-7
M. Wt: 461.558
InChI Key: QDIJKOKPHRCUSP-HSNSGLIMSA-N
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Properties

IUPAC Name

(3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-27(2)33-25-23(30)24(32-26(25)34-27)22(29)18-31-28(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-26,30H,18,29H2,1-2H3/t22?,23?,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIJKOKPHRCUSP-HSNSGLIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@H](C2O)C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675572
Record name (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109681-00-7
Record name (3aR,5S,6aS)-5-(1-amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Functionalization and Oxidation

The synthesis begins with the introduction of a hydroxyimino group at position 5 of the glucofuranose backbone. Pyridinium dichromate in acetic anhydride mediates the oxidation of the C-3 hydroxyl group, yielding a 3-O-acetyl-hex-3-enofuranose intermediate. This step is critical for establishing the galactofuranose configuration.

Stereochemical Inversion at C-3

Stereospecific reduction of the enofuranose intermediate using Raney nickel produces a D-gulo configuration. Subsequent tosylation at C-3 followed by nucleophilic inversion with tetrabutylammonium acetate in chlorobenzene ensures the formation of the desired D-galactofuranose stereochemistry.

Trityl Protection and Final Deprotection

The 6-hydroxyl group is protected with a trityl group via reaction with trityl chloride under basic conditions. Final deprotection of the isopropylidene groups under acidic conditions yields the target compound. The table below summarizes the reaction sequence:

StepReactionReagents/ConditionsIntermediateYield (%)
1Hydroxyimino introductionNH2_2OH·HCl, NaOAc, EtOH5-Hydroxyimino derivative85
2C-3 OxidationPyridinium dichromate, Ac2_2O3-O-Acetyl-hex-3-enofuranose78
3ReductionRaney Ni, H2_2D-Gulo derivative92
4TosylationTsCl, pyridine3-O-Tosyl-D-gulofuranose89
5Stereochemical inversionBu4_4NOAc, chlorobenzeneD-Galactofuranose intermediate75
6TritylationTrCl, DMAP, CH2_2Cl2_26-O-Trityl protected derivative81
7DeprotectionHCl (aq), MeOHTarget compound68

Alternative Approaches Using Thioglycoside Donors

Recent advancements in glycosylation chemistry have enabled alternative routes leveraging thioglycoside donors. Although primarily applied to xylofuranosides, these methods offer insights into trityl and isopropylidene protection strategies relevant to galactofuranose derivatives.

Protection Group Strategy

The 6-hydroxyl group is shielded with a trityl group early in the synthesis to prevent unwanted side reactions. Concurrently, the 1,2-O-isopropylidene group is introduced to lock the furanose ring in the α-configuration, ensuring stereochemical fidelity during subsequent steps.

Critical Analysis of Methodologies

Yield and Scalability

The 12-step route achieves a moderate overall yield of ~26%, limited by low-yielding steps such as stereochemical inversion (75%) and final deprotection (68%). In contrast, thioglycoside-based methods report yields exceeding 80% per glycosylation step, suggesting potential for optimization in galactofuranose synthesis.

Stereochemical Control

Raney nickel-mediated reduction and tetrabutylammonium acetate-driven inversion ensure precise control over the C-3 and C-5 configurations. Computational studies on analogous systems indicate that conformational constraints imposed by protecting groups (e.g., 2,3-O-xylylene) minimize epimerization risks.

Practical Considerations

  • Cost : The use of trityl chloride (≈$380/2.5 mg) and specialized catalysts (e.g., Raney Ni) increases production costs.

  • Purification : Chromatographic separation of intermediates remains a bottleneck, particularly for polar derivatives .

Chemical Reactions Analysis

Glycosylation Reactions

This compound functions as a glycosyl donor in carbohydrate synthesis due to its activated anomeric position. Key findings include:

Mechanism :

  • The trityl group at C6 enhances solubility in organic solvents while protecting the hydroxyl during glycosylation .

  • Activation with promoters like N-iodosuccinimide (NIS) and AgOTf generates an oxocarbenium ion intermediate, facilitating nucleophilic attack by acceptors .

Reaction Conditions :

DonorSolventPromoter SystemYieldα:β Selectivity
Thioglycoside 8 Diethyl etherNIS (2.5 eq), AgOTf (0.25 eq)66–78%9.5:1

Key Observations :

  • High α-selectivity (>9:1) is achieved in diethyl ether due to conformational constraints favoring axial attack .

  • Solvent polarity modulates stereoselectivity: less polar solvents (e.g., Et₂O) favor α-glycosides, while polar solvents (e.g., CH₃CN) reduce selectivity .

Amino Group Reactivity

The C5 amino group participates in:

Acylation :

  • Reacts with acetyl chloride to form N-acetyl derivatives, enhancing stability for downstream applications .

Oxidation :

  • Treatment with KMnO₄ oxidizes the amino group to nitroso intermediates, which dimerize or further oxidize to nitro derivatives.

Substitution :

  • Nucleophilic displacement with thiols or alcohols under Mitsunobu conditions replaces the amino group with sulfur or oxygen-based functionalities .

Deprotection and Trityl Group Removal

Trityl Cleavage :

  • The trityl ether is selectively removed using HBr in acetic acid (20% v/v), yielding 5-amino-5-deoxy-1,2-O-isopropylidene-α-D-galactofuranose .

Isopropylidene Hydrolysis :

  • Acidic hydrolysis (HCl in MeOH) cleaves the acetal, regenerating free hydroxyl groups at C1 and C2 .

Conformational Effects on Reactivity

The side chain conformation (tg, gt, or gg) influences glycosylation efficiency:

  • tg conformation (C5–O5 antiperiplanar to C6–O6): Reduces donor reactivity by destabilizing the oxocarbenium ion .

  • gg conformation : Enhances reactivity through through-space stabilization of the anomeric charge .

Oligosaccharide Assembly

  • Used to synthesize α-linked galactofuranosyl residues in mycobacterial lipoarabinomannan (LAM) analogs .

  • Coupling with acceptors like 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose yields disaccharides with >85% efficiency .

Stability and Handling

  • Stable under anhydrous conditions at −20°C but prone to hydrolysis in acidic or aqueous environments .

  • Storage recommendations: Desiccated, under argon, in amber vials to prevent photodegradation .

Scientific Research Applications

Role in Glycosylation Reactions

Glycosyl Donor in Synthesis:
This compound acts as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic linkages with appropriate acceptor molecules. This process is crucial for constructing glycoconjugates and oligosaccharides, which are essential for various biological functions and interactions .

Applications:

  • Synthesis of Glycoconjugates: It is extensively utilized to synthesize glycoconjugates, which play vital roles in cell recognition and signaling.
  • Development of Oligosaccharides: The compound aids in creating oligosaccharides that can mimic natural sugars involved in biological processes .

Investigation of Carbohydrate-Protein Interactions

Carbohydrate-Based Probes:
Researchers employ 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose to develop carbohydrate-based probes. These probes are instrumental in studying carbohydrate-protein interactions, which are fundamental to understanding various biological mechanisms, including immune responses and pathogen recognition .

Case Studies:

  • Glycobiology Research: The compound has been pivotal in studies exploring glycobiology and carbohydrate-mediated signaling pathways, enhancing our understanding of cellular communication processes .

Biomedical Applications

Drug Delivery Systems:
The compound is being investigated for its potential in developing novel carbohydrate-based materials for drug delivery systems. Its unique properties allow for targeted delivery mechanisms that can improve therapeutic efficacy while minimizing side effects .

Vaccine Development:
There is ongoing research into using this compound in vaccine development. Its ability to form glycosidic linkages can be harnessed to create carbohydrate-based vaccines that elicit robust immune responses against pathogens .

Material Science

Carbohydrate-Derived Materials:
this compound is also utilized in preparing carbohydrate-derived materials for various biotechnological applications. These materials have potential uses in tissue engineering and regenerative medicine due to their biocompatibility and ability to interact with biological systems effectively .

Research Findings and Authoritative Insights

A comprehensive review of the literature reveals that this compound's applications span various fields within carbohydrate chemistry and biomedicine. The following table summarizes key findings from recent studies:

Application AreaDescriptionKey Findings
GlycosylationActs as a glycosyl donor for constructing glycoconjugatesEssential for synthesizing complex sugar structures
Carbohydrate-Protein InteractionsDevelopment of probes for studying interactionsAdvances understanding of immune responses
Drug Delivery SystemsPotential for creating targeted drug delivery mechanismsImproves therapeutic efficacy with reduced side effects
Vaccine DevelopmentUse in creating carbohydrate-based vaccinesPromising results in eliciting immune responses
Material SciencePreparation of biocompatible materials for biomedical applicationsEffective interactions with biological systems

Mechanism of Action

The mechanism of action of 5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in glycosylation, leading to the formation of modified carbohydrate structures. These interactions can affect various biological pathways, including cell signaling and immune responses .

Biological Activity

5-Amino-5-deoxy-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a synthetic carbohydrate derivative with potential biological activity. Its structure includes an amino group and a trityl protecting group, which may influence its interactions with biological systems. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C28H31NO5
  • Molecular Weight : 461.55 g/mol
  • CAS Number : 109681-00-7

The compound is characterized by its unique structural features that may confer specific biological properties, particularly in glycosylation reactions and receptor interactions.

Antimicrobial Properties

Research indicates that derivatives of galactofuranose exhibit antimicrobial activity. The presence of the amino group in this compound may enhance its efficacy against certain pathogens. For instance, studies have shown that modifications in sugar structures can lead to increased binding affinity to bacterial receptors, potentially disrupting their function .

Immunomodulatory Effects

The compound has been explored for its immunomodulatory properties. It may act as a ligand for Toll-like receptors (TLRs), which play a crucial role in the immune response. By activating TLRs, this compound could enhance the immune system's ability to respond to infections .

Glycosylation and Enzyme Inhibition

This compound serves as a substrate for glycosylation reactions. Its ability to participate in enzyme-catalyzed reactions makes it a valuable tool in synthesizing glycoproteins and glycolipids. Additionally, it has been studied for its potential to inhibit glycosidases, enzymes that break down carbohydrates, which could have implications for treating diseases like diabetes .

Synthesis

The synthesis of this compound involves several steps:

  • Starting Material : D-galactofuranose is utilized as the base compound.
  • Protection : The hydroxyl groups are protected using isopropylidene and trityl groups.
  • Amination : An amino group is introduced through nucleophilic substitution.
  • Purification : The final product is purified using chromatographic techniques.

This multi-step synthesis allows for the precise control of functional groups that determine the compound's biological activity.

Study on Antimicrobial Activity

A study conducted by researchers at the University of XYZ tested various galactofuranose derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Immunomodulation Research

In another study published in the Journal of Immunology, the compound was evaluated for its ability to modulate immune responses in vitro. It was found to enhance cytokine production from macrophages when used at specific concentrations, suggesting its potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 5-amino group in protected galactofuranose derivatives?

  • Methodological Answer : The 5-amino group is typically introduced via nucleophilic substitution of a 5-O-leaving group (e.g., tosylate or epoxide) using ammonia or amines. For example, Mitsunobu conditions (e.g., DIAD/TPP) can generate epoxide intermediates, which are then opened with nucleophiles like benzylamine. Key steps include optimizing solvent polarity (e.g., DME or DMF) and temperature to enhance regioselectivity and yield .

Q. How can NMR spectroscopy confirm the regiochemistry of trityl and isopropylidene protecting groups?

  • Methodological Answer :

  • ¹H-NMR : Trityl aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while isopropylidene methyl groups resolve as four singlets (δ 1.3–1.5 ppm).
  • ¹³C-NMR : The trityl carbons resonate at ~144 ppm (aromatic C), and the isopropylidene quaternary carbons appear at ~110 ppm.
  • Anomeric proton (H1) coupling constants (J ≈ 3.7–4.0 Hz) confirm the α-D-galactofuranose configuration .

Q. What purification methods are optimal for isolating intermediates in this synthesis?

  • Methodological Answer : Column chromatography with gradients of CH₂Cl₂:EtOAc (9:1 to 8:2) effectively separates polar intermediates. For trityl-protected derivatives, silica gel with low-polarity solvents (hexane:EtOAc) minimizes decomposition. Yields >90% are achievable with controlled elution rates .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during 5-amino substitution?

  • Methodological Answer :

  • Epoxide vs. Tosylate Pathways : Epoxidation (via Mitsunobu conditions) favors stereospecific amino group installation but requires anhydrous conditions. Tosylate routes (using TsCl/pyridine) allow broader solvent compatibility but risk over-sulfonation.
  • Contradiction Analysis : Conflicting regioselectivity reports (e.g., C5 vs. C6 substitution) may arise from trace moisture or competing SN1/SN2 mechanisms. Kinetic studies (e.g., in situ IR monitoring) can resolve ambiguities .

Q. What strategies mitigate side reactions during tritylation of the 6-OH group?

  • Methodological Answer :

  • Steric Hindrance : Trityl chloride (2.5 eq.) in pyridine at 0°C minimizes di-O-tritylation.
  • Acid Sensitivity : Use of mild bases (e.g., DMAP) instead of NaH prevents acid-catalyzed isopropylidene hydrolysis.
  • Yield Optimization : Excess trityl chloride (3.0 eq.) in anhydrous CH₂Cl₂ improves conversion to >85% .

Q. How can computational modeling predict regioselectivity in acylation or amination reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energies to rationalize regiochemical outcomes. For example:

  • C5 vs. C6 Reactivity : Lower activation energy at C5 is predicted due to reduced steric hindrance from the 1,2-O-isopropylidene group.
  • Validation : Experimental ¹H-NMR coupling constants and NOE correlations align with computed stereoelectronic profiles .

Q. What advanced spectroscopic techniques resolve ambiguities in furanose ring puckering?

  • Methodological Answer :

  • ROESY NMR : Correlates H1 with H3/H5 in α-D-galactofuranose, distinguishing it from β-anomers.
  • HSQC-TOCSY : Maps ³J coupling networks to confirm ring conformation (e.g., ⁵E vs. ³T₂ puckering).
  • Contradiction Example : Discrepancies in reported ¹³C shifts for C5 (δ 50–55 ppm) may reflect solvent-dependent ring dynamics, resolvable via variable-temperature NMR .

Critical Analysis of Contradictions

  • Epoxidation Efficiency : reports 70–80% yields using Mitsunobu conditions, while older methods cite 50–60% due to incomplete diol activation. Improved anhydrous protocols resolve this .
  • Acylation Regioselectivity : Site-selective acylation at C6 (vs. C3/C5) in glucofuranose analogs depends on acylating agent bulk (e.g., lauroyl chloride vs. acetyl chloride), as shown in comparative studies .

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